molecular formula C15H15N7O2 B2961160 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1797026-73-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2961160
CAS No.: 1797026-73-3
M. Wt: 325.332
InChI Key: OLAFNGIDUPZPMI-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that features a combination of heterocyclic structures, including a triazole ring, a pyridazine ring, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Construction of the Pyridazine Ring: The pyridazine ring is often formed through the condensation of hydrazine with diketones or α,β-unsaturated carbonyl compounds.

    Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and appropriate leaving groups.

    Incorporation of the Furan Ring: The furan ring is typically introduced via a Friedel-Crafts acylation reaction using furan and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the triazole or pyridazine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of dihydro derivatives of the triazole and pyridazine rings.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole and pyridazine rings can form hydrogen bonds and π-π interactions with biological macromolecules, while the piperazine ring can enhance the compound’s solubility and bioavailability. The furan ring may contribute to the compound’s reactivity and ability to undergo metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzofuran-2-yl)methanone: Similar structure but with a benzofuran ring.

Uniqueness

The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone lies in its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

furan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c23-15(12-2-1-9-24-12)21-7-5-20(6-8-21)13-3-4-14(19-18-13)22-11-16-10-17-22/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFNGIDUPZPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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